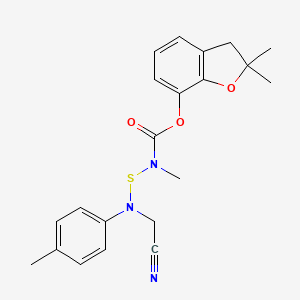

Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (hereafter referred to as the "target compound") is a synthetic carbamate derivative characterized by a benzofuranyl ester core and a complex substituent incorporating a cyanomethyl group, a 4-methylphenylamino moiety, and a thioether linkage.

Properties

CAS No. |

82560-70-1 |

|---|---|

Molecular Formula |

C21H23N3O3S |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[N-(cyanomethyl)-4-methylanilino]sulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C21H23N3O3S/c1-15-8-10-17(11-9-15)24(13-12-22)28-23(4)20(25)26-18-7-5-6-16-14-21(2,3)27-19(16)18/h5-11H,13-14H2,1-4H3 |

InChI Key |

MKCLZEGKGKLWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC#N)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Chloroformate Route

Direct Carbamate Formation

- Alternatively, alkyl isocyanates or carbamoyl halides can be used to directly form carbamate esters from the benzofuranol.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Benzofuran core synthesis | Allyloxyphenol rearrangement or hydrogenation | Established methods; yields vary by substrate |

| 2 | Formation of benzofuranyl chloroformate | Phosgene or diphosgene, inert atmosphere, low temperature | Intermediate isolated or used in situ |

| 3 | Carbamate formation | Reaction with substituted amine (e.g., ((cyanomethyl)(4-methylphenyl)amino)thiol) | Standard carbamate synthesis conditions |

| 4 | Thiolation/nucleophilic substitution | Use of thiolates or nucleophiles bearing cyanomethyl and 4-methylphenyl groups | Controlled to avoid isomer formation |

| 5 | Purification | Chromatography or crystallization | High purity required for pharmaceutical applications |

Detailed Research Findings and Notes

- The use of phosgene or phosgene equivalents is common for chloroformate formation but requires careful handling due to toxicity.

- The carbamate formation step is typically performed under inert atmosphere (nitrogen or argon) to prevent side reactions.

- The introduction of the cyanomethyl group is often achieved by reaction with cyanomethyl halides or via nucleophilic substitution with cyanomethyl-containing amines.

- The 4-methylphenyl substituent is introduced through the corresponding amine or thiol derivative, ensuring regioselectivity and avoiding isomeric impurities.

- The overall synthetic route benefits from avoiding protective group manipulations, which simplifies purification and improves yield.

- Yields for intermediate steps vary but are generally moderate to high (e.g., 60-90%) depending on reaction conditions and purification methods.

- The final compound is typically isolated as a pure ester, suitable for further pharmaceutical or pesticidal formulation.

Comparative Table of Key Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Benzofuran core synthesis | Allyloxyphenol rearrangement or hydrogenation | Well-established, scalable | Requires careful control of reaction conditions |

| Carbamate formation | Chloroformate intermediate + amine | High selectivity, direct route | Use of toxic phosgene derivatives |

| Thiolation | Nucleophilic substitution with amino-thiol derivatives | Specific functionalization, regioselective | Potential side reactions if not controlled |

| Protective groups | Generally avoided | Simplifies synthesis, reduces steps | May limit some functional group compatibility |

| Purification | Chromatography or crystallization | High purity achievable | Time-consuming, solvent-intensive |

Chemical Reactions Analysis

Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the carbamic acid moiety.

Scientific Research Applications

Structural Features

The compound features a benzofuran moiety which contributes to its biological activity and stability. The presence of the cyanomethyl and thioether functionalities enhances its reactivity and potential interactions with biological targets.

Pharmaceutical Applications

Carbamic acid derivatives are often explored for their potential therapeutic effects. This particular compound can be investigated for:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The benzofuran core is known for its role in various anticancer agents.

- Neuroprotective Effects : Some carbamate derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Agricultural Uses

The compound may serve as an active ingredient in pesticides or herbicides due to its ability to inhibit specific enzymes or pathways in pests:

- Insecticides : Similar carbamic acid esters are utilized as insecticides due to their neurotoxic effects on target species.

- Fungicides : Research into the antifungal properties of related compounds suggests potential applications in crop protection.

Material Science

The unique chemical structure allows for exploration in polymer chemistry:

- Polymer Additives : The compound can be used as a modifier or additive in polymer formulations to enhance properties such as flexibility and thermal stability.

Biochemical Research

Research into the biochemical pathways affected by this compound can lead to insights into:

- Enzyme Inhibition Studies : Understanding how this compound interacts with specific enzymes can provide valuable information for drug design.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of benzofuran derivatives indicated that compounds with similar structural motifs effectively inhibited the growth of various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study 2: Insecticidal Properties

Research on carbamate insecticides demonstrated that structural variations significantly affect toxicity levels against common agricultural pests. The thioether functionality in this compound could enhance its efficacy against resistant pest populations.

Case Study 3: Neuroprotective Properties

Investigations into carbamate compounds have revealed their potential in protecting neuronal cells from oxidative stress and apoptosis. This could pave the way for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of benzofuranyl carbamate derivatives, which are often studied for pesticidal and pharmacological activities. Below is a detailed comparison with key analogs:

Carbofuran (CAS 1563-66-2)

- Structure : Methyl carbamate attached to the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester core.

- Key Differences: The target compound replaces carbofuran’s simple methyl group with a (((cyanomethyl)(4-methylphenyl)amino)thio)methyl substituent. Toxicity: Carbofuran is highly toxic (LD50 ~ 2 mg/kg in rats), while the target compound’s toxicity remains uncharacterized. However, the thioether linkage may alter metabolic pathways, reducing acute toxicity compared to carbofuran .

Carbamic Acid, Methyl((2-Methylphenyl)thio)-, 2,3-Dihydro-2,2-Dimethyl-7-Benzofuranyl Ester (CID 39770)

- Structure : Features a methyl((2-methylphenyl)thio) substituent.

- Key Differences: The target compound’s substituent includes a cyanomethyl amino group, absent in CID 39770. This modification increases molecular polarity and may improve solubility in polar solvents . Synergistic Effects: The 4-methylphenyl group in the target compound could enhance lipophilicity, promoting membrane permeability compared to CID 39770’s simpler 2-methylphenyl group .

Carbamic Acid, Methyl((1-Methylethoxy)thio)-, 2,3-Dihydro-2,2-Dimethyl-7-Benzofuranyl Ester (CID 55516)

- Structure : Contains a methyl((1-methylethoxy)thio) group.

- Key Differences: The target compound’s substituent replaces the isopropoxy group in CID 55516 with a cyanomethyl amino moiety, likely reducing steric hindrance and altering electronic interactions. Reactivity: The cyanomethyl group’s electron-withdrawing nature may accelerate hydrolysis of the carbamate ester compared to CID 55516’s ether-linked thio group .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Challenges: Introducing the (((cyanomethyl)(4-methylphenyl)amino)thio)methyl group requires multi-step synthesis, including thiolation and cyanomethylation, which may limit scalability compared to simpler carbamates like carbofuran .

- Environmental Impact: Unlike carbofuran, which is highly persistent, the target compound’s cyanomethyl group may facilitate degradation via hydrolysis or microbial action, reducing ecological risks .

Biological Activity

Carbamic acid derivatives have garnered significant attention in pharmacology and toxicology due to their diverse biological activities. The compound in focus, Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , is a complex molecule that may exhibit various biological properties. This article synthesizes available literature on its biological activity, including its mechanisms of action, toxicological profiles, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following structural formula:

Carbamic acid derivatives typically exert their biological effects through interactions with specific enzymes or receptors. The primary mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged neurotransmission and potential neurotoxic effects.

1. Neurotoxicity

Research indicates that carbamate compounds can cause neurotoxic effects due to their action on cholinergic systems. For instance, studies have shown that carbofuran, a related carbamate, binds to AChE with high affinity, resulting in acute symptoms such as blurred vision, nausea, and loss of coordination . The rate of carbamylation is critical; it occurs faster than the enzyme's natural turnover rate, leading to significant inhibition of AChE activity .

2. Insecticidal Properties

The compound has been noted for its insecticidal activity. Similar carbamate derivatives have been utilized in agricultural settings as pesticides due to their ability to disrupt the nervous systems of pests. The sulphenylated derivatives have been specifically highlighted for their efficacy against various insect species .

3. Potential Therapeutic Applications

While primarily recognized for their toxicological implications, certain carbamate compounds are being explored for therapeutic applications. Their ability to modulate neurotransmitter levels could be harnessed in treating neurodegenerative diseases or conditions characterized by cholinergic dysfunction .

Case Studies

Several studies have documented the biological activity and toxicological profiles of similar compounds:

- Case Study 1: Carbofuran Toxicity

- Case Study 2: Pesticidal Efficacy

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for this carbamate derivative, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of the benzofuranyl ester moiety can be achieved via cascade [3,3]-sigmatropic rearrangements and aromatization strategies, as demonstrated in benzofuran-derived natural product syntheses . For carbamate formation, coupling reactions using NaH in THF with activated phenolic intermediates (e.g., 3,5-bis(benzyloxy)phenol derivatives) are effective, yielding >80% under anhydrous conditions at 0°C . Key factors include solvent polarity, temperature control to prevent side reactions, and stoichiometric ratios of reagents.

Q. Which analytical techniques are most effective for confirming structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the cyanomethyl, 4-methylphenyl, and benzofuranyl groups. Compare peaks with reference data from NIST Standard Reference Database .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98%) and identifies degradation products. Lipophilicity (logP) can be estimated via retention time correlation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNOS, MW 488.553) and fragmentation patterns .

Q. What are the documented physicochemical properties, and how are they experimentally determined?

- Methodological Answer :

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–12) using gravimetric or UV-spectrophotometric methods. Low aqueous solubility (<0.1 mg/mL) is typical for carbamates .

- LogP : Determined via shake-flask partitioning (octanol/water) or HPLC-derived capacity factors (log k). Expected logP ~3.5 due to hydrophobic benzofuranyl and 4-methylphenyl groups .

- Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation under alkaline conditions (pH >9) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of substituents on the carbamate group?

- Methodological Answer :

- Synthetic Modifications : Replace the cyanomethyl or 4-methylphenyl groups with electron-withdrawing/donating substituents (e.g., nitro, methoxy) to study electronic effects on reactivity .

- Biological Assays : Test derivatives for enzymatic inhibition (e.g., acetylcholinesterase) using Ellman’s assay or cellular cytotoxicity (MTT assay) .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to correlate substituent effects with activity .

Q. What experimental approaches resolve contradictions in stability data under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation pathways. LC-MS/MS characterizes degradation products (e.g., hydrolysis to benzofuranol or thiourea derivatives) .

- Kinetic Analysis : Pseudo-first-order kinetics under controlled pH/temperature quantifies degradation rates. Arrhenius plots predict shelf-life .

- Controlled Atmosphere Storage : Use nitrogen-purged vials to assess oxidative degradation .

Q. What strategies assess toxicological risks during preclinical studies?

- Methodological Answer :

- In Vitro Toxicity : Ames test (mutagenicity), micronucleus assay (clastogenicity), and hepatocyte viability assays (LD estimation) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. LC-HRMS tracks reactive intermediates (e.g., epoxides) .

- Regulatory Compliance : Align with Cal/OSHA and DOT HAZMAT guidelines for handling carcinogenic carbamate analogs (e.g., dimethylcarbamoyl chloride derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.